

Spectroscopic Profile of Triphenoxyaluminum: A Technical Guide

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Compound of Interest

Compound Name: *Triphenoxyaluminum*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for **triphenoxyaluminum**, a compound of interest in various chemical and pharmaceutical applications. The following sections present its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic profiles, along with the experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of **triphenoxyaluminum** in solution. The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR chemical shift data.

¹H NMR Data

Table 1: ¹H NMR Chemical Shifts for **Triphenoxyaluminum**

Protons	Chemical Shift (δ , ppm)
ortho-H	7.19
meta-H	7.10
para-H	6.79

¹³C NMR Data

Table 2: ¹³C NMR Chemical Shifts for **Triphenoxyaluminum**

Carbon	Chemical Shift (δ , ppm)
ipso-C	159.9
ortho-C	129.2
meta-C	120.9
para-C	122.3

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the vibrational modes of the chemical bonds within **triphenoxyaluminum**, offering insights into its molecular structure and bonding.

Table 3: Key IR Absorption Bands for **Triphenoxyaluminum**

Wavenumber (cm^{-1})	Assignment
1591	C-C stretching in aromatic ring
1485	C-C stretching in aromatic ring
1258	Asymmetric C-O-Al stretching
1165	In-plane C-H bending
999	Symmetric C-O-Al stretching
752	Out-of-plane C-H bending
689	Out-of-plane C-H bending

Experimental Protocols

The spectroscopic data presented above were obtained using the following methodologies.

Synthesis of Triphenoxyaluminum

A common method for the synthesis of **triphenoxyaluminum** involves the reaction of aluminum metal with phenol.^[1] In a typical procedure, aluminum foil is activated, followed by the addition of phenol and toluene. The reaction mixture is then heated to reflux. After the reaction is complete, the solvent is removed under vacuum to yield **triphenoxyaluminum**.

NMR Data Acquisition

¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz for proton and 100 MHz for carbon-13.^[1] Samples are prepared by dissolving the **triphenoxyaluminum** compound in a suitable deuterated solvent, such as deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

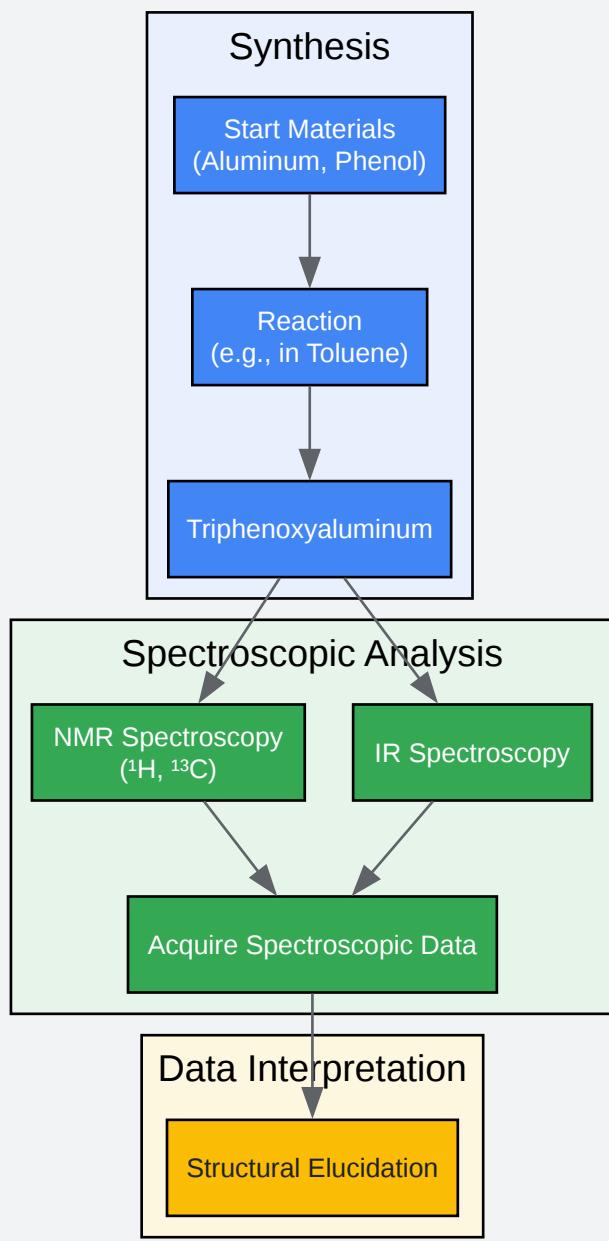
IR Data Acquisition

Fourier-transform infrared (FT-IR) spectra are generally recorded on an FT-IR spectrometer.^[1] The sample can be prepared as a KBr pellet or analyzed as a thin film. The spectra are typically recorded in the range of 4000-400 cm⁻¹.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of **triphenoxyaluminum**.

Workflow for Spectroscopic Analysis of Triphenoxyaluminum



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Caption: A flowchart illustrating the synthesis and subsequent spectroscopic analysis of **triphenoxyaluminum**.

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References

- 1. prepchem.com [prepchem.com]
- To cite this document: BenchChem. [Spectroscopic Profile of Triphenoxyaluminum: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12061099#spectroscopic-data-of-triphenoxyaluminum-nmr-ir>

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